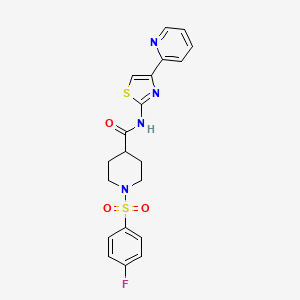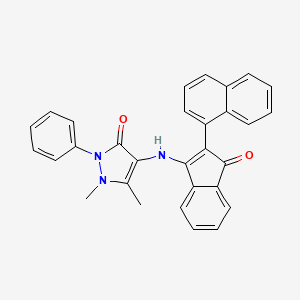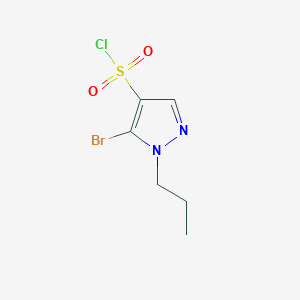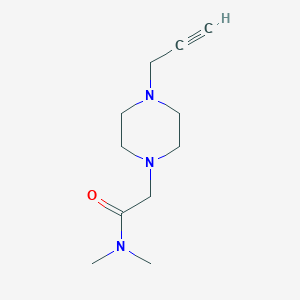
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide, also known as PAC-1, is a small molecule that has been shown to induce apoptosis in cancer cells. The compound was first synthesized in 2005 and has since been the subject of numerous scientific studies. In
Mécanisme D'action
The mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of procaspase-3, an inactive precursor to the caspase-3 enzyme that is involved in apoptosis. N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide binds to procaspase-3 and induces a conformational change that activates the enzyme and initiates the apoptotic process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide include the induction of apoptosis in cancer cells, sensitization of cancer cells to chemotherapy and radiation therapy, and anti-inflammatory effects. N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has also been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, the mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several potential future directions for research on N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide, which could lead to the development of more effective cancer therapies. Additionally, the anti-inflammatory effects of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide could be further explored for potential applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of piperidine-4-carboxylic acid and N-phenylmaleimide. This reaction produces N-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, which is then reacted with propargyl bromide to produce N-phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide (N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide). The overall yield of the synthesis is approximately 30%.
Applications De Recherche Scientifique
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has been shown to induce apoptosis in cancer cells, particularly in glioblastoma cells. The compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-12-20(16-8-6-5-7-9-16)18(22)15-10-13-19(14-11-15)17(21)4-2/h3-9,15H,1-2,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZJBZAZXKKABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)




![6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515105.png)
![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)
![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)

![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)
![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)